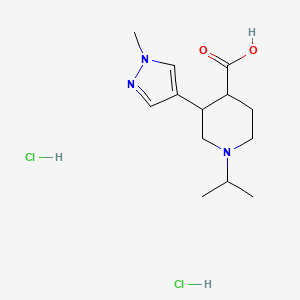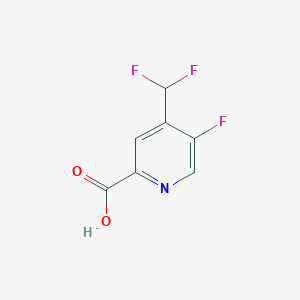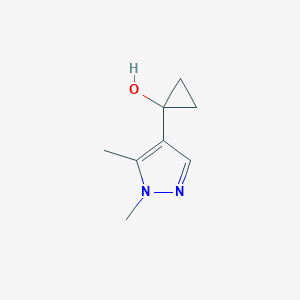
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and piperidine intermediates. Common synthetic routes may involve:
N-alkylation: Alkylation of pyrazole with an appropriate alkyl halide.
Piperidine ring formation: Cyclization reactions to form the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Salt formation: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反応の分析
Types of Reactions
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring or the pyrazole moiety.
Reduction: Reduction of any ketone or aldehyde groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Ion channels: Affecting the function of ion channels to alter cellular signaling.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 3-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1-(Propan-2-yl)piperidine-4-carboxylic acid
Uniqueness
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is unique due to the specific combination of functional groups and its dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
特性
分子式 |
C13H23Cl2N3O2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
3-(1-methylpyrazol-4-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-5-4-11(13(17)18)12(8-16)10-6-14-15(3)7-10;;/h6-7,9,11-12H,4-5,8H2,1-3H3,(H,17,18);2*1H |
InChIキー |
GMAZOFRHMHRJSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)


![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)


![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)



